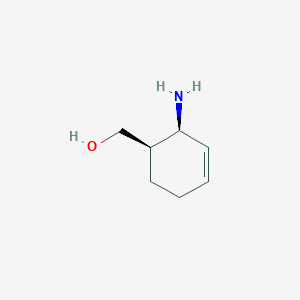![molecular formula C27H28N4O B13811442 Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- CAS No. 69018-97-9](/img/structure/B13811442.png)
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- is a complex organic compound with a molecular formula of C27H28N4O This compound is characterized by the presence of a phenol group, a diethylamino group, and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenol Group: The phenol group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Diethylamino Group: The diethylamino group is typically introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the quinazoline core with the phenol and diethylamino groups under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazoline moiety can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and quinazoline sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the quinazoline moiety.
Substitution: Substituted phenol and quinazoline derivatives.
Scientific Research Applications
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis. The pathways involved include signal transduction pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Phenol,4-[2-(methylamino)ethyl]-: This compound has a similar phenol group but differs in the amino group and quinazoline moiety.
Phenol,2-(dimethylamino)-: Similar in structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
69018-97-9 |
|---|---|
Molecular Formula |
C27H28N4O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]phenol |
InChI |
InChI=1S/C27H28N4O/c1-3-31(4-2)19-21-18-22(15-16-25(21)32)28-27-23-12-8-9-13-24(23)29-26(30-27)17-14-20-10-6-5-7-11-20/h5-18,32H,3-4,19H2,1-2H3,(H,28,29,30)/b17-14+ |
InChI Key |
PWTUOKSHPUZXPN-SAPNQHFASA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)

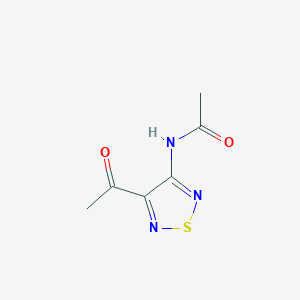
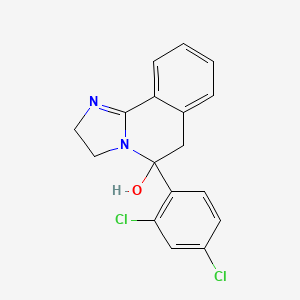
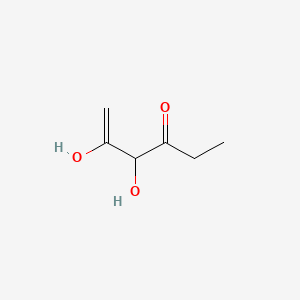
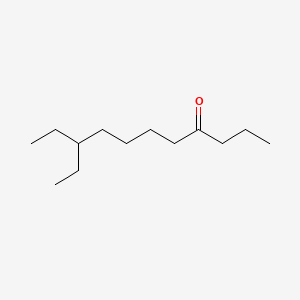



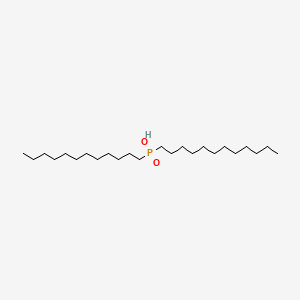
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
